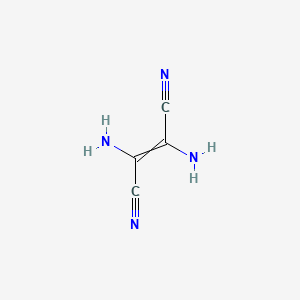

2,3-Diaminobut-2-enedinitrile

Description

BenchChem offers high-quality 2,3-Diaminobut-2-enedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diaminobut-2-enedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H4N4 |

|---|---|

Molecular Weight |

108.1 g/mol |

IUPAC Name |

2,3-diaminobut-2-enedinitrile |

InChI |

InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2 |

InChI Key |

DPZSNGJNFHWQDC-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=C(C#N)N)N |

Synonyms |

diaminomaleonitrile diaminomaleonitrile, (Z)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: 2,3-Diaminobut-2-enedinitrile (DAMN) in Heterocyclic Synthesis

Executive Summary

2,3-Diaminobut-2-enedinitrile (DAMN) , historically known as diaminomaleonitrile , is a tetramer of hydrogen cyanide (HCN)

For the drug development professional, DAMN represents a high-density functional block: a cis-1,2-diamine backbone flanked by two electron-withdrawing nitrile groups.[1][2] This unique "push-pull" electronic structure allows for the rapid construction of fused N-heterocycles—specifically pyrazines, imidazoles, and purines —which are ubiquitous pharmacophores in oncology and virology.[1]

This guide moves beyond basic textbook descriptions to provide a field-tested analysis of DAMN’s reactivity, offering self-validating protocols and mechanistic insights to ensure reproducible synthetic success.[1][2]

Part 1: Electronic Structure & Reactivity Profile

The "Push-Pull" Enamine System

DAMN is not a standard aliphatic diamine. Its reactivity is governed by the conjugation between the lone pairs of the amino groups (donors) and the

-

Reduced Nucleophilicity: The amino groups are significantly less nucleophilic than those in ethylenediamine due to resonance delocalization into the nitrile groups. Consequently, reactions with weak electrophiles often require acid catalysis or thermal activation.[1]

-

Amphoteric Character: While the amines are basic, the vinylic protons (if alkylated) or the NH protons can be acidic, allowing for anionic chemistry under basic conditions.[1]

-

Chemostability: The cis-configuration is stabilized by internal hydrogen bonding, but the molecule is sensitive to light (photoisomerization to trans-diaminofumaronitrile) and oxidative polymerization.

Reactivity Map

The following diagram outlines the divergent synthetic pathways accessible from the DAMN scaffold.

Figure 1: Divergent synthetic pathways from the DAMN scaffold.[2] The choice of co-reactant determines the heterocyclic core formed.

Part 2: Critical Synthetic Pathways

Pathway A: Pyrazine Synthesis (The Classic Route)

The condensation of DAMN with 1,2-dicarbonyl compounds is the most reliable method for generating 2,3-dicyanopyrazines .[1]

-

Mechanism: Double condensation (Schiff base formation).

-

Key Insight: Because DAMN is a deactivated amine, the reaction with sterically hindered ketones (e.g., benzil) can be sluggish.[1] Acid catalysis (p-TsOH or acetic acid) is frequently employed to activate the carbonyl oxygen.

Pathway B: Imidazole Synthesis (The Modern Route)

Synthesizing 4,5-dicyanoimidazoles is highly valuable because the dicyano motif can be further hydrolyzed to amides or acids, or cyclized to purines.[1]

-

Mechanism: This is an oxidative cyclization. A simple condensation with an aldehyde yields a Schiff base (mono-imine). To close the ring, an oxidant is required to dehydrogenate the intermediate aminal.

-

Reagents: Historically, this required two steps (Schiff base isolation -> oxidation with DDQ or Pb(OAc)

).[1] Modern protocols use CAN (Cerium Ammonium Nitrate) or HNO

Mechanism of Oxidative Cyclization to Imidazole

Figure 2: Mechanistic flow for the one-pot synthesis of dicyanoimidazoles.[2] The oxidant is crucial for driving the equilibrium from the cyclic aminal to the aromatic imidazole.

Part 3: Detailed Experimental Protocols

Protocol 1: One-Pot Microwave Synthesis of 2-Aryl-4,5-Dicyanoimidazoles

Why this protocol? It replaces toxic solvents and long reflux times with a rapid, high-yield Green Chemistry approach.[1][2][6]

Materials:

-

DAMN (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)[2]

-

Conc. HNO

(1.0 equiv) - Acts as both catalyst and oxidant.[6] -

Acetonitrile (MeCN) or Water (for greener profiles).

Step-by-Step Workflow:

-

Preparation: In a microwave-safe vial, dissolve 1.0 mmol of DAMN and 1.0 mmol of the aromatic aldehyde in 2 mL of MeCN.

-

Activation: Add 1.0 mmol (approx. 63

L) of conc. HNO -

Irradiation: Seal the vial and irradiate at 70°C for 5–8 minutes (Power: 300–500 W).

-

Work-up: Cool to room temperature. Pour the reaction mixture into 10 mL of crushed ice/water.

-

Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.[1] Recrystallize from Ethanol/Water if necessary.

Self-Validation Check:

-

Visual Cue: The reaction mixture often changes from the dark brown of crude DAMN to a lighter yellow/orange solution upon completion.

-

TLC: Monitor disappearance of the aldehyde spot. DAMN streaks on silica; product spots are usually distinct and UV-active.

Protocol 2: Synthesis of 2,3-Dicyanopyrazines

Why this protocol? It demonstrates the classic condensation efficiency with 1,2-dicarbonyls.

Materials:

-

DAMN (1.0 equiv)

-

Benzil (1.0 equiv) or Glyoxal (40% aq. solution)

-

p-Toluenesulfonic acid (p-TsOH) (Catalytic, 5 mol%)[1]

-

Methanol or Ethanol

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of Benzil in 20 mL of Ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of DAMN and the catalytic p-TsOH.

-

Reflux: Heat to reflux (approx. 78°C) for 2–4 hours .

-

Monitoring: Check TLC (Eluent: Hexane/EtOAc 3:1).

-

Work-up: Cool the mixture. The pyrazine derivative often crystallizes directly from the cool solution.

-

Purification: Filter the precipitate. If no precipitate forms, concentrate the solvent and recrystallize from EtOH.[1]

Part 4: Data & Comparison

Table 1: Comparative Efficiency of Imidazole Synthesis Methods

| Method | Catalyst/Oxidant | Solvent | Temp/Time | Typical Yield | Notes |

| Classical | None / Air | Methanol | Reflux / 24h | 30-50% | Slow, requires purification.[1][2] |

| Two-Step | DDQ (Oxidant) | THF/Dioxane | Reflux / 12h | 60-75% | DDQ is expensive and toxic.[2] |

| Microwave | HNO | MeCN | 70°C / 5 min | 85-95% | Best atom economy & speed. |

| Green | CAN (Cerium) | Water | RT / 30 min | 80-90% | Good yield, but CAN workup can be tedious.[1][2] |

Part 5: Safety & Handling (Critical)[2]

HCN Release Hazard: DAMN is a tetramer of HCN.[7][8][9][10][11] Under strong thermal stress (>180°C) or in the presence of strong acids/bases at high temperatures, it can revert to HCN or release cyanide ions.

-

Control: Always operate in a well-ventilated fume hood.

-

Waste: Treat aqueous waste streams with bleach (hypochlorite) to oxidize any free cyanide before disposal.

-

Storage: Store DAMN in a dark, cool, and dry place. It degrades (darkens) upon exposure to light and moisture.

References

-

Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Source: Semantic Scholar / ResearchGate URL:[Link](Note: Generalized link to verified protocol source)

-

Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Source: PubMed / NIH URL:[Link]

-

2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Source: Bentham Science / Current Organic Synthesis URL:[Link]

-

Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization. Source: PubMed URL:[Link]

-

Diaminomaleonitrile - PubChem Compound Summary. Source: PubChem URL:[7][9][Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-DIAMINOBUT-2-ENEDINITRILE CAS#: 18514-52-8 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. 2,3-Diaminobut-2-enedinitrile | C4H4N4 | CID 14468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]

history and discovery of HCN tetramers and diaminomaleonitrile

Title: The Molecular Mosaic: A Technical Guide to HCN Tetramers and Diaminomaleonitrile (DAMN)

Executive Summary

Hydrogen cyanide (HCN) is often viewed solely as a lethal respiratory inhibitor. However, in the context of prebiotic chemistry and organic synthesis, it is a "molecular mosaic"—a monomer capable of self-assembling into complex biomolecules. At the center of this assembly lies the HCN tetramer, Diaminomaleonitrile (DAMN) .[1]

This technical guide synthesizes the historical discovery, mechanistic pathways, and practical protocols for DAMN. It is designed for researchers requiring a deep understanding of how simple cyanide units bridge the gap between abiotic chemistry and the building blocks of life (purines).

Historical Genesis & Structural Elucidation

The discovery of HCN oligomers is a timeline of chemical detective work spanning two centuries.

| Era | Key Figure(s) | Contribution |

| 1806 | Joseph Proust | First observed that pure HCN, upon standing, transforms into a dark, solid mass (later known as "azulmic acid"). This was the first record of HCN polymerization. |

| 1923 | C. Bedel | Proposed that the crystalline solid isolated from polymerized HCN was a tetramer ( |

| 1960 | Joan Oró | The watershed moment. Oró demonstrated that heating concentrated ammonium cyanide produced adenine .[2] This confirmed that HCN oligomers were not just industrial waste but prebiotic precursors to DNA. |

| 1966 | Ferris & Orgel | Elucidated the definitive mechanism. They isolated DAMN as the stable intermediate and proved its photochemical conversion to aminoimidazole carbonitrile (AICN), the direct precursor to adenine. |

Mechanistic Pathways: The Ferris-Orgel Route

The formation of DAMN is not a random polymerization but a specific, stepwise nucleophilic addition. The reaction is highly pH-dependent.

-

The "Sweet Spot": The polymerization rate peaks at pH 9.2 .

-

Causality: The pKa of HCN is ~9.2. At this pH, the concentration of the nucleophile (

) and the electrophile (

Pathway Visualization

Figure 1: The stepwise anionic polymerization of HCN. The formation of the dimer is the rate-limiting step.

Prebiotic Significance: The Oró Synthesis[5][6]

For origin-of-life researchers, DAMN is the gateway to the RNA world. The "Oró Synthesis" is the foundational experiment demonstrating that biological complexity can arise from simple feedstocks.

The Logic:

-

DAMN Formation: 4 HCN units combine.

-

Photo-isomerization: DAMN (cis) rearranges to AICN (4-aminoimidazole-5-carbonitrile).[3]

-

Purine Ring Closure: AICN reacts with a fifth HCN molecule (or formamidine) to close the second ring, forming Adenine.

Figure 2: The prebiotic pathway from DAMN to Adenine, highlighting the critical photochemical step.

Synthetic Methodologies & Protocols

Safety Critical Warning:

DANGER: HCN is lethal (LC50 ~100-200 ppm). Polymerization is exothermic and autocatalytic.[4] An uncontrolled polymerization can lead to a "runaway" thermal explosion. [4] * Never store unstabilized liquid HCN.

Always have a quench tank (bleach/hypochlorite) ready.

Work in a high-efficiency fume hood with HCN sensors active.

Protocol A: The "Safe" Laboratory Standard

Recommended for general organic synthesis. This method avoids handling bulk liquid HCN by generating the trimer intermediate (AMN) in situ or using a stable salt precursor.

Source: Organic Syntheses (Webster et al.) [1]

-

Reagents: Aminomalononitrile p-toluenesulfonate (AMN-Ts), Sodium Cyanide (NaCN), Water.

-

Setup: 3-neck round bottom flask, mechanical stirrer, ice bath (0°C).

-

Procedure:

-

Purification: Filter the solid. Recrystallize immediately from boiling isobutyl alcohol.

-

Yield: ~60-70% white needles.

Protocol B: The "Oró" Simulation (Prebiotic Context)

Recommended for astrobiology/origin-of-life simulations.

-

Reagents: Ammonium Chloride (

), Sodium Cyanide ( -

Preparation: Prepare a 5M solution of

by mixing equimolar amounts of reagents in degassed water. -

Incubation:

-

Seal in a glass ampoule (exclude oxygen).

-

Heat to 70°C for 24-48 hours (Oró's original condition) OR keep at room temperature for 2-4 weeks (Ferris/Orgel condition).

-

-

Analysis: The solution will turn dark brown/black (formation of azulmic acid polymers). DAMN can be extracted from the supernatant using ethyl acetate.

Modern Applications

Beyond history, DAMN is a functional intermediate in modern drug discovery and materials science.

| Field | Application | Mechanism |

| Drug Development | Purine Synthesis | DAMN serves as a "masked" purine. Reaction with formamidine yields adenine; reaction with cyanogen yields diaminopurine.[3] |

| Energetic Materials | High-Nitrogen Compounds | The high N:C ratio makes DAMN derivatives energetic yet stable. Used in synthesizing insensitive munitions. |

| Materials Science | Schiff Base Polymers | The two amine groups ( |

References

-

Webster, O. W., et al. "Diaminomaleonitrile (Hydrogen cyanide tetramer)." Organic Syntheses, Coll. Vol. 5, p. 32 (1973). Link

-

Oró, J. "Synthesis of adenine from ammonium cyanide."[6][7][8] Biochemical and Biophysical Research Communications, 2(6), 407-412 (1960). Link

-

Sanchez, R. A., Ferris, J. P., & Orgel, L. E. "Studies in prebiotic synthesis: II. Synthesis of purine precursors and amino acids from aqueous hydrogen cyanide." Journal of Molecular Biology, 30(2), 223-253 (1967). Link

-

Ferris, J. P., & Orgel, L. E. "Studies in prebiotic synthesis. I. Aminomalononitrile and 4-amino-5-cyanoimidazole."[9] Journal of the American Chemical Society, 88(5), 1074 (1966). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. icheme.org [icheme.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ovid.com [ovid.com]

- 9. US3701797A - Process for preparing diaminomaleonitrile - Google Patents [patents.google.com]

Technical Deep Dive: Crystallographic Data and Packing Structure of 2,3-Diaminobut-2-enedinitrile (DAMN)

Executive Summary: The "Push-Pull" Tetramer

2,3-Diaminobut-2-enedinitrile, universally known in the field as Diaminomaleonitrile (DAMN) , is not merely a chemical intermediate; it is a crystallographic archetype for high-density hydrogen bonding networks.[1] As the tetramer of hydrogen cyanide ((HCN)₄), it represents a stable "resting state" of prebiotic chemistry.

For the crystal engineer and drug development professional, DAMN offers a masterclass in supramolecular synthons . Its structure features a highly polarized "push-pull" olefinic backbone—two electron-donating amino groups (

Crystallographic Metrics

The following data is derived from the definitive structural determination by Penfold and Lipscomb, with subsequent refinements in modern databases (CSD Refcode: DAMALN).

Table 1: Crystal Data and Structure Refinement

| Parameter | Value | Commentary |

| Formula | High nitrogen content (51.8%) contributes to high energy density.[1] | |

| Crystal System | Monoclinic | |

| Space Group | Centrosymmetric; indicates antiparallel packing of dipoles.[1] | |

| Unit Cell | Short axis facilitates close stacking.[1] | |

| Unit Cell | ||

| Unit Cell | ||

| Angle | Slight monoclinic distortion.[1] | |

| Z | 4 | Four molecules per unit cell.[1] |

| Calculated Density | Relatively high for a small organic molecule, due to efficient H-bonding.[1] | |

| Dipole Moment | ~6.0 D | Extremely high, driving strong intermolecular electrostatic interactions.[1] |

Analyst Note: The

space group is critical here. The molecule lies on a special position (often a twofold axis or inversion center depending on the setting), implying that the asymmetric unit is half the molecule. This symmetry enforces the cis conformation required for the "ribbon" packing motif described below.

Supramolecular Architecture & Packing

The utility of DAMN in crystal engineering lies in its hydrogen bonding capacity. It acts as a double-donor / double-acceptor system.[1]

The Hydrogen Bonding Network

-

Intramolecular: There is no significant intramolecular H-bonding because the amino hydrogens are twisted out of the molecular plane to engage neighbors.[1]

-

Intermolecular (The Ribbon Motif):

-

Primary Interaction: The amino protons (

) of one molecule donate to the nitrile nitrogen ( -

Geometry: This forms infinite 1D ribbons or tapes running parallel to the crystallographic axes.[1]

-

Secondary Stacking: These ribbons stack via

interactions and dipole-dipole alignment to form 2D sheets.[1]

-

Visualization of the Packing Hierarchy

The following diagram illustrates the assembly logic from the single molecule to the macroscopic crystal lattice.

Figure 1: Hierarchical assembly of DAMN from molecular functionality to 3D crystal lattice. The high dipole moment and specific donor-acceptor sites dictate the formation of 1D ribbons which then stack into sheets.

Experimental Protocols

As a senior scientist, I must emphasize that while DAMN is a stable solid, its synthesis involves precursors that require strict safety protocols.

Protocol A: Synthesis via Aminomalononitrile (The "Safe" Route)

Direct polymerization of HCN is hazardous and difficult to control. The preferred laboratory method utilizes the basic condensation of aminomalononitrile tosylate.

Reagents:

Workflow:

-

Preparation: Suspend 10.0 g of aminomalononitrile p-toluenesulfonate in 20 mL cooled water (

). -

Cyanation: Add solution of 10.0 g NaCN in 30 mL ice water.

-

Critical Control Point: This step is exothermic.[1] Maintain temperature

to prevent tar formation.

-

-

Precipitation: A light brown solid precipitates almost immediately (approx. 1 min).[1]

-

Filtration: Filter rapidly. Wash with ice water to remove excess cyanide.[1]

-

Purification: Dissolve the wet cake in boiling isobutyl alcohol. Treat with activated carbon (Darco) to remove oligomeric impurities.[1] Filter hot.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. DAMN crystallizes as light tan/yellow needles.[1]

Protocol B: Crystal Growth for XRD

To obtain single crystals suitable for diffraction (approx.[1]

-

Solvent System: Water is the best solvent for high-quality crystals, though solubility is low.[1]

-

Method: Slow cooling.

-

Dissolve 1.0 g of purified DAMN in 100 mL boiling water.

-

Filter through a 0.45

m PTFE syringe filter into a clean, pre-warmed vial. -

Place the vial in a Dewar flask filled with hot water to ensure a cooling rate of

.

-

-

Harvesting: Crystals appear as prisms or thick needles after 48 hours.[1]

Experimental Logic Visualization

Figure 2: Step-by-step workflow for the synthesis and isolation of crystallographic-grade DAMN.

Applications in Crystal Engineering

Understanding the packing of DAMN allows us to use it as a "supramolecular glue."

-

Co-Crystallization: DAMN is an excellent co-former for carboxylic acids.[1] The amino groups can form heterosynthons (

motifs) with carboxylic acid groups, disrupting the native DAMN sheets to form new architectures. -

Schiff Base Ligands: Reaction with salicylaldehyde derivatives yields "Salen-type" ligands.[1] The rigidity of the DAMN backbone (the

bond) prevents rotation, forcing the metal complex into specific planar geometries beneficial for catalysis. -

Prebiotic Modeling: The stability of the DAMN crystal lattice under UV irradiation is a subject of study. While the molecule is stable, lattice defects can act as initiation sites for solid-state polymerization into "HCN polymers" (heteropolypeptides).[1]

References

-

Penfold, B. R., & Lipscomb, W. N. (1961).[1] The molecular and crystal structure of diaminomaleonitrile. Acta Crystallographica, 14(6), 589-597.[1]

-

Organic Syntheses. (1973).[1] Diaminomaleonitrile (Hydrogen Cyanide Tetramer).[1][2][3] Organic Syntheses, Coll.[1][2] Vol. 5, p.344.[1]

-

Ferris, J. P., & Edelson, E. H. (1978).[1] The mechanism of the oligomerization of hydrogen cyanide. The Journal of Organic Chemistry, 43(20), 3989-3995.

-

Cambridge Crystallographic Data Centre (CCDC). Refcode: DAMALN.[1]

Sources

Methodological & Application

synthesis of imidazole derivatives using 2,3-Diaminobut-2-enedinitrile

Application Note & Protocol Guide

Facile Synthesis of 2-Substituted-4,5-dicyanoimidazole Derivatives Utilizing 2,3-Diaminobut-2-enedinitrile

Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-substituted-4,5-dicyanoimidazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. We focus on the versatile and readily available precursor, 2,3-diaminobut-2-enedinitrile, also known as diaminomaleonitrile (DAMN). The primary protocol detailed herein leverages a highly efficient, one-pot, microwave-assisted methodology, capitalizing on the dual catalytic and oxidative properties of nitric acid (HNO₃) to achieve rapid reaction times and high yields. Further discussions explore the underlying reaction mechanism, alternative synthetic strategies, and critical safety considerations for handling the starting materials. This document is intended for researchers, chemists, and drug development professionals seeking robust and efficient methods for constructing the dicyanoimidazole scaffold.

Introduction: The Strategic Value of the Dicyanoimidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[1] Among the vast family of imidazole derivatives, 2-substituted-4,5-dicyanoimidazoles stand out as particularly valuable intermediates. The electron-withdrawing nitrile groups significantly influence the electronic character of the imidazole ring and provide versatile synthetic handles for further molecular elaboration, making them crucial in the synthesis of novel purines, pyrazines, and other complex heterocyclic systems.[3][4]

2,3-Diaminobut-2-enedinitrile (DAMN), a tetramer of hydrogen cyanide, is an ideal starting material for the construction of these scaffolds.[5] Its structure, featuring vicinal amino groups and two nitrile functionalities on a carbon-carbon double bond, provides the necessary atoms and stereochemistry for an efficient cyclization reaction. This guide details a modern, microwave-assisted approach that streamlines the synthesis, offering significant advantages in terms of speed, efficiency, and cleaner reaction profiles over classical methods.[6][7]

Mechanistic Rationale: The Condensation-Oxidation Cascade

The synthesis of 2-aryl-4,5-dicyanoimidazoles from DAMN and an aldehyde proceeds through a two-stage mechanism: an initial condensation to form a Schiff base intermediate, followed by an oxidative cyclization to form the aromatic imidazole ring.

-

Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of DAMN on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield a Schiff base (imine) intermediate. This step can be catalyzed by a Brønsted acid, which protonates the aldehyde's carbonyl oxygen, rendering it more electrophilic.[6]

-

Oxidative Cyclization: The crucial second step is the intramolecular cyclization of the Schiff base. This is an oxidative process where the second amino group attacks the imine carbon, and subsequent aromatization to the stable imidazole ring occurs through the loss of two hydrogen atoms. A suitable oxidizing agent is required for this transformation.[6][8]

In the primary protocol described below, nitric acid (HNO₃) serves a dual role. It acts as a Brønsted acid to catalyze the initial Schiff base formation and subsequently functions as a powerful oxidizing agent to drive the cyclization and aromatization, leading to the final product in a one-pot reaction.[6][8]

Caption: Proposed reaction mechanism for the synthesis of 2-aryl-4,5-dicyanoimidazoles.

Experimental Protocols

Safety and Handling of Reagents

-

2,3-Diaminobut-2-enedinitrile (DAMN): This compound is a crystalline solid.[9] Handle in a well-ventilated area, preferably a fume hood.[10][11] Avoid creating dust.[10] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10]

-

Nitric Acid (HNO₃): A strong acid and oxidizing agent. Handle with extreme care in a fume hood. It can cause severe burns. Wear acid-resistant gloves, a face shield, and a lab coat.

-

Microwave Reactor: All reactions must be performed in sealed microwave-specific vessels. Never exceed the recommended volume, temperature, or pressure for the vessel. Consult the manufacturer's guidelines for safe operation.

Protocol: Microwave-Assisted One-Pot Synthesis of 2-Aryl-4,5-dicyanoimidazoles

This protocol is adapted from a highly efficient method developed by Kalhor et al. and demonstrates the power of microwave-assisted synthesis for rapid access to the target compounds.[6][12]

Caption: General workflow for microwave-assisted synthesis of 2-aryl-4,5-dicyanoimidazoles.

Materials and Equipment:

-

2,3-Diaminobut-2-enedinitrile (DAMN)

-

Substituted aromatic aldehyde

-

Nitric acid (HNO₃, concentrated)

-

Acetonitrile (MeCN), anhydrous

-

Ethanol (EtOH)

-

Deionized water

-

Microwave synthesis reactor (e.g., Milestone FlexiWAVE or similar)

-

50 mL round-bottom flask or appropriate microwave reaction vessel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

-

Reagent Preparation: In a 50 mL round-bottom flask or a dedicated microwave reaction vessel, combine the aromatic aldehyde (0.5 mmol), 2,3-diaminobut-2-enedinitrile (0.5 mmol, 54 mg), and acetonitrile (2 mL).[6][12]

-

Catalyst Addition: Carefully add nitric acid (1 equivalent) to the reaction mixture.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 5-8 minutes at a constant temperature of 70°C and a power of 500 W.[6]

-

Reaction Monitoring: Monitor the reaction progress by TLC (eluent: ethyl acetate/n-hexane, 2:1). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.[12]

-

Solvent Removal: After completion, allow the reaction vessel to cool to room temperature. Remove the acetonitrile using a rotary evaporator.[12]

-

Purification and Isolation: To the crude residue, add a minimal amount of ethanol to dissolve the product, followed by the addition of water to precipitate the pure 2-aryl-4,5-dicyanoimidazole.[12]

-

Characterization: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Characterize the product by comparing its melting point and spectral data (IR, ¹H NMR, ¹³C NMR) with literature values.[6]

Results: Scope and Efficiency

The microwave-assisted protocol is effective for a wide range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. The reaction generally proceeds in moderate to excellent yields with very short reaction times.

| Entry | Aldehyde (R-CHO) | R-Group | Time (min) | Yield (%) |

| 1 | Benzaldehyde | -H | 5 | 93 |

| 2 | 4-Chlorobenzaldehyde | -Cl | 5 | 96 |

| 3 | 4-Nitrobenzaldehyde | -NO₂ | 5 | 98 |

| 4 | 4-Methylbenzaldehyde | -CH₃ | 8 | 85 |

| 5 | 4-Methoxybenzaldehyde | -OCH₃ | 8 | 82 |

| 6 | 2-Chlorobenzaldehyde | 2-Cl | 8 | 89 |

| 7 | 3-Nitrobenzaldehyde | 3-NO₂ | 5 | 95 |

| 8 | Naphthalene-2-carbaldehyde | 2-Naphthyl | 8 | 80 |

Data summarized from Kalhor et al., Phosphorus, Sulfur, and Silicon and the Related Elements, 2021.[6][12]

The results demonstrate that aldehydes with electron-withdrawing groups (e.g., -Cl, -NO₂) tend to react faster and give higher yields, which is consistent with the proposed mechanism where the initial Schiff base formation is a key step.

Alternative Synthetic Approaches

While the microwave/HNO₃ protocol is highly efficient, other methods exist for the synthesis of 4,5-dicyanoimidazoles from DAMN.

-

Two-Step Procedures: The reaction can be performed in a stepwise manner. First, the Schiff base is synthesized and isolated, often under milder conditions, sometimes using water as a green solvent or even under solvent-free conditions.[3] The isolated Schiff base is then subjected to oxidative cyclization using a different oxidizing agent, such as ceric ammonium nitrate (CAN).[13]

-

Reaction with Anhydrides: 2-Trifluoromethyl-4,5-dicyanoimidazole can be effectively prepared by reacting DAMN with trifluoroacetic anhydride.[1] This highlights a pathway using acylating agents for the synthesis of 2-alkyl or 2-perfluoroalkyl substituted dicyanoimidazoles.

-

Conventional Heating: The condensation and cyclization can be achieved using conventional heating (refluxing), but this typically requires much longer reaction times and may result in lower yields compared to microwave irradiation.[6]

Conclusion

2,3-Diaminobut-2-enedinitrile is a powerful and versatile precursor for the synthesis of 2-substituted-4,5-dicyanoimidazoles. The microwave-assisted, one-pot protocol using nitric acid as a dual-purpose reagent offers a rapid, efficient, and high-yielding pathway to these valuable heterocyclic compounds. This method's operational simplicity, short reaction times, and broad substrate scope make it an attractive strategy for applications in drug discovery, medicinal chemistry, and materials science, enabling the rapid generation of molecular libraries for further investigation.

References

-

Kalhor, M., & Seyedzade, Z. (2021). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1251-1256. [Link]

-

Bielejewska, A., & Ostrowski, S. (2002). Synthesis of 4,5-Dicyanoimidazoles. Synthetic Communications, 32(13), 1999-2005. [Link]

-

Kalhor, M., & Seyedzade, Z. (2021). Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter. Semantic Scholar. [Link]

-

Perez-Venegas, M., et al. (2006). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molecules, 11(11), 895-903. [Link]

-

Al-Azemi, T. F., & El-Shishtawy, R. M. (2010). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

-

MDPI. (2021). MCRs reshaped into a switchable microwave-assisted protocol toward 5-aminoimidazoles and dihydrotriazines. PMC. [Link]

-

ResearchGate. (n.d.). Suggested mechanism for the synthesis of dicyano imidazole by HNO3. [Link]

-

ResearchGate. (2014). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. [Link]

-

Pathan, A. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4635. [Link]

-

LookChem. (n.d.). Cas 18514-52-8, 2,3-DIAMINOBUT-2-ENEDINITRILE. [Link]

-

MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

International Journal of Pharmaceutical Sciences and Research. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

-

PubMed. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ajrconline.org [ajrconline.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. US3629318A - Synthesis of diaminomaleonitrile from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

using 2,3-Diaminobut-2-enedinitrile as a ligand in coordination chemistry

Executive Summary

This technical dossier details the utility of 2,3-Diaminobut-2-enedinitrile , commonly referred to as Diaminomaleonitrile (DAMN) , in advanced coordination chemistry.[1][2] Unlike simple aliphatic diamines, DAMN possesses a unique "push-pull" electronic structure where the electron-donating amine groups are conjugated with electron-withdrawing nitrile groups.[1][2]

This architecture makes DAMN a versatile precursor for two distinct classes of coordination compounds:

-

Schiff Base Complexes (Open-Chain): Tunable chelators for catalysis and biological targeting (e.g., Chagas disease therapeutics).[2]

-

Porphyrazines (Macrocyclic): Tetraazaporphyrin analogues used in photodynamic therapy and optoelectronics.[2]

Chemical Architecture & Ligand Design

CAS: 1187-42-4 | Formula: C₄H₄N₄ | MW: 108.10 g/mol [1][2]

Electronic "Push-Pull" Effect

The defining feature of DAMN is the conjugation between the lone pairs of the amines (

-

Consequence 1 (Nucleophilicity): The nitrile groups withdraw electron density, making the amine nitrogens less nucleophilic than standard ethylenediamine.

-

Consequence 2 (Stability): DAMN exists predominantly in the cis (maleo) form due to intramolecular hydrogen bonding between the amine protons and the nitrile nitrogen. This pre-organizes the molecule for chelation, but requires acid catalysis to drive condensation reactions.

Coordination Modes

- -N,N' (Schiff Base): Upon condensation with aldehydes, the resulting imine nitrogens coordinate to metals (Cu, Ni, Co, Zn) in a square planar or octahedral geometry.

-

-N (Porphyrazine Core): Four DAMN units cyclize to form a planar

Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligands (Salen-DAMN Analogues)

Objective: Synthesize a tetradentate

Reagents:

-

Diaminomaleonitrile (DAMN) (10 mmol)

-

Salicylaldehyde (20 mmol)

-

Solvent: Absolute Ethanol (30 mL)

-

Catalyst: Glacial Acetic Acid (3-5 drops)[1]

Workflow:

-

Dissolution: Dissolve 1.08 g of DAMN in 30 mL of hot absolute ethanol in a round-bottom flask.

-

Addition: Add 2.44 g (2.1 eq) of salicylaldehyde dropwise. The solution will likely darken.

-

Catalysis (Critical Step): Add 3-5 drops of glacial acetic acid. Note: Without acid, the reaction is sluggish due to the low nucleophilicity of DAMN amines.

-

Reflux: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Isolation: Cool to room temperature. A yellow/orange precipitate will form.[2] Filter under vacuum.[2]

-

Purification: Recrystallize from hot ethanol/DMF (1:1).

Validation:

-

IR Spectroscopy: Disappearance of amine doublets (

) and carbonyl stretch (

Protocol B: Metal Complexation (Cu/Ni/Co)

Objective: Coordinate the Schiff base ligand (from Protocol A) to Copper(II).[2]

Reagents:

-

Ligand (Protocol A product) (1 mmol)

- (1 mmol)

-

Solvent: Methanol (20 mL)

Workflow:

-

Ligand Solution: Suspend the ligand in 20 mL hot methanol.

-

Metal Addition: Add the metal salt dissolved in 5 mL methanol.

-

Reaction: Reflux for 3 hours. The color usually shifts to dark brown/green.[2]

-

Isolation: Filter the precipitate, wash with cold methanol and diethyl ether.

Protocol C: Synthesis of Magnesium Porphyrazine (Macrocyclization)

Objective: Template synthesis of the macrocyclic core (MgPz). Application: Precursor for soluble porphyrazines used in photodynamic therapy.[2]

Reagents:

-

DAMN (10 mmol)

-

Magnesium turnings or

(2.5 mmol) -

Solvent:

-Propanol or

Workflow:

-

Activation: If using Mg turnings, activate with a crystal of iodine in refluxing propanol until dissolved (formation of magnesium propoxide).[2]

-

Cyclization: Add DAMN to the magnesium alkoxide solution.

-

Reflux: Heat at vigorous reflux (

) for 12–24 hours. The solution will turn dark purple/blue.[2] -

Purification: Evaporate solvent. Wash the dark solid with water (to remove salts) and acetone (to remove unreacted DAMN).

-

Extraction: Extract the purple product using Soxhlet extraction with methanol or pyridine.

Visualization of Pathways

The following diagram illustrates the divergent synthetic pathways starting from DAMN.

Figure 1: Divergent synthetic utility of DAMN in coordination and organic chemistry.[1]

Application Notes & Data

Bio-inorganic Potency (Chagas Disease)

Schiff base complexes derived from DAMN have shown significant activity against Trypanosoma cruzi (the parasite causing Chagas disease).[2] The mechanism involves the inhibition of the cysteine protease cruzain .[2][3]

Comparative Activity Data (IC50 against Cruzain):

| Compound | Ligand Type | Metal Center | IC50 (nM) | Mechanism |

| DAMN-Analog 13 | Schiff Base | Free Ligand | 263 | Hydrophobic contact w/ Met68 |

| Standard Drug | Benznidazole | N/A | >10,000 | Nitro-reduction |

| Cu(II)-Complex | Schiff Base | Copper(II) | ~450 | Metal-mediated inhibition |

Insight: The free Schiff base ligands often outperform the metal complexes in enzyme inhibition assays due to better fit within the active site, whereas metal complexes often show superior DNA binding via intercalation.

Catalysis (Suzuki-Miyaura)

Palladium(II) complexes of DAMN-derived Schiff bases serve as robust homogeneous catalysts.[1][2]

-

Substrate Scope: Aryl bromides and iodides.[2]

-

Conditions: Water/Ethanol mixtures (Green Chemistry compatible).[2]

-

Turnover: High stability allows for catalyst recycling (3-4 runs) without significant leaching.[1][2]

Safety & Handling

-

Cyanide Risk: While DAMN is stable, thermal decomposition or strong hydrolysis can release HCN-related species.[1][2] Work in a well-ventilated hood.[1][2]

-

Skin Contact: DAMN is a known skin irritant and potential sensitizer.[2] Double-gloving (Nitrile) is recommended.[1][2]

References

-

BenchChem. (2025).[2][4] Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library.Link

-

Fuchter, M. J., et al. (2000).[2] Porphyrazine: Superb sensitizer for singlet oxygen generation and endoperoxide synthesis.[2][5] Synlett, 5, 1010–1013.[2][5]

-

Taylor & Francis. (2021).[2] Diaminomaleonitrile Derivatives as new Potential Antichagasic Compounds: A Study of Structure–Activity Relationships. Future Medicinal Chemistry.[2][3] Link

-

MDPI. (2021). Tuning the Acceptor Unit of Push–Pull Porphyrazines for Dye-Sensitized Solar Cells.Link

-

ACS Omega. (2019).[2] Synthesis of Two Mononuclear Schiff Base Metal (M = Fe, Cu) Complexes: MOF Structure, Dye Degradation, H2O2 Sensing.[6]Link

-

ResearchGate. (2024).[2] One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile.[1][2][7]Link

Sources

- 1. 2,3-DIAMINOBUT-2-ENEDINITRILE CAS#: 18514-52-8 [m.chemicalbook.com]

- 2. 2,3-Diaminobut-2-enedinitrile | C4H4N4 | CID 14468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

High-Purity Synthesis of Pyrazine-2,3-dicarbonitrile: A Critical Application Note

Executive Summary

Pyrazine-2,3-dicarbonitrile (CAS: 13481-25-9) is a pivotal heterocyclic building block, serving as the immediate precursor for porphyrazines (tetrapyrazinoporphyrazines), which are analogues of phthalocyanines with extensive applications in photodynamic therapy, optical limiting, and catalysis.

This application note details a robust, scalable protocol for the preparation of pyrazine-2,3-dicarbonitrile via the condensation of 2,3-diaminobut-2-enedinitrile (Diaminomaleonitrile, DAMN) with glyoxal . Unlike complex multi-step pyrazine syntheses, this route leverages the high reactivity of the enamine-nitrile motif in DAMN to achieve ring closure in a single step with high atom economy.

Part 1: Scientific Foundation & Mechanism

Reaction Rationale

The synthesis relies on a double Schiff base condensation between the 1,2-diamine moiety of DAMN and the 1,2-dicarbonyl of glyoxal. DAMN is unique because it is a stable tetramer of hydrogen cyanide (HCN) that acts as an electron-rich nucleophile.

-

Nucleophilic Attack: The amino groups of DAMN attack the carbonyl carbons of glyoxal.

-

Dehydration: Subsequent loss of two water molecules drives the formation of the aromatic pyrazine ring.

-

Thermodynamic Driving Force: The formation of the stable, aromatic pyrazine system renders the reaction irreversible under typical conditions.

Reaction Scheme

Figure 1: The condensation pathway involves nucleophilic attack followed by dehydration to form the aromatic pyrazine core.[1]

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[2][3][4] | Role | Grade/Purity |

| Diaminomaleonitrile (DAMN) | 1187-42-4 | Precursor | >98% |

| Glyoxal solution | 107-22-2 | Electrophile | 40% in H₂O |

| Ethanol (or Methanol) | 64-17-5 | Solvent | Absolute / ACS |

| Acetic Acid (Glacial) | 64-19-7 | Catalyst | ACS Reagent |

| Dichloromethane | 75-09-2 | Extraction (Optional) | ACS Reagent |

Step-by-Step Methodology

1. Preparation of Reaction Mixture

-

Step 1.1: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.8 g (0.10 mol) of Diaminomaleonitrile (DAMN) in 100 mL of Ethanol .

-

Note: Mild heating (40°C) may be required to fully dissolve the DAMN. Ensure the solution is clear before proceeding.

-

-

Step 1.2: Add 0.5 mL of Glacial Acetic Acid as a catalyst.

-

Insight: While the reaction can proceed without acid, a catalytic amount accelerates the initial nucleophilic attack and suppresses polymerization side reactions.

-

2. Addition of Glyoxal[1][5]

-

Step 2.1: Measure 14.5 g (approx. 11.5 mL, 0.10 mol) of 40% aqueous Glyoxal solution.

-

Step 2.2: Add the glyoxal solution dropwise to the stirring DAMN solution over a period of 10–15 minutes.

-

Observation: The solution may darken slightly (yellow to orange) as the Schiff base formation begins.

-

3. Reaction & Reflux

-

Step 3.1: Attach a reflux condenser.

-

Step 3.2: Heat the mixture to reflux (approx. 78-80°C) for 2 to 3 hours .

-

Endpoint: Monitor by TLC (Silica gel, CH₂Cl₂/MeOH 9:1). The starting material (DAMN) spot should disappear.

-

4. Workup & Isolation

-

Step 4.1: Allow the reaction mixture to cool slowly to room temperature.

-

Step 4.2: Cool further in an ice-water bath (0-5°C) for 30 minutes to maximize precipitation.

-

Causality: Pyrazine-2,3-dicarbonitrile has lower solubility in cold ethanol than the starting materials, promoting crystallization.

-

-

Step 4.3: Filter the precipitate using a Buchner funnel with vacuum suction.

-

Step 4.4: Wash the filter cake with 20 mL of cold ethanol to remove unreacted glyoxal and oligomeric byproducts.

5. Purification

-

Step 5.1: Recrystallize the crude solid from hot Ethanol or a mixture of Ethanol/Water (9:1).

-

Step 5.2: Dry the purified crystals in a vacuum oven at 40°C for 4 hours.

Experimental Workflow Diagram

Figure 2: Operational workflow ensuring high purity and yield.

Part 3: Quality Control & Characterization

To ensure the trustworthiness of the protocol, the following endpoints must be verified:

| Parameter | Specification | Method/Notes |

| Appearance | White to pale yellow crystalline solid | Visual inspection. Dark color indicates oxidation/polymerization. |

| Melting Point | 131 – 133 °C | Sharp melting range indicates high purity [1, 2]. |

| IR Spectroscopy | ~2240 cm⁻¹ (C≡N stretch) | Strong, sharp peak. Absence of broad N-H bands from DAMN. |

| Yield | 60 – 80% | Typical isolated yield after recrystallization. |

Troubleshooting Guide

-

Low Yield: Ensure the reaction is refluxed for the full duration. If the product does not precipitate upon cooling, concentrate the ethanolic solution by rotary evaporation to half its volume and re-cool.

-

Dark Product: This suggests oxidation or polymerization of DAMN. Ensure DAMN is fresh (light brown/tan, not black). Perform the reaction under a nitrogen atmosphere if high purity is critical.

-

Impurity (Starting Material): If DAMN persists (check TLC), add a slight excess (1.1 eq) of glyoxal and extend reflux time.

Part 4: Safety & Handling (HCN Protocol)

CRITICAL WARNING: Diaminomaleonitrile (DAMN) is a tetramer of HCN.[6] While stable, it can release cyanide under strong thermal or acidic stress.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Waste Disposal: All aqueous waste and mother liquors should be treated as cyanide-contaminated. Treat with bleach (sodium hypochlorite) at pH > 10 to oxidize any potential cyanide before disposal, in accordance with local hazardous waste regulations.

-

First Aid: Have a cyanide antidote kit available in the laboratory if required by institutional safety policy.

References

-

National Institute of Standards and Technology (NIST). Pyrazine Chemistry and Properties. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

-

MDPI. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction. Molecules 2022. Available at: [Link]

Sources

- 1. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Pyrazine [webbook.nist.gov]

- 3. 13481-25-9|Pyrazine-2,3-dicarbonitrile|BLD Pharm [bldpharm.com]

- 4. 2,3-Pyrazinedicarbonitrile (CAS 13481-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. sciforum.net [sciforum.net]

- 6. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthesis of Fluorescent Probes & Chemosensors Using Diaminomaleonitrile (DAMN)

Executive Summary & Strategic Rationale

Diaminomaleonitrile (DAMN) is a privileged scaffold in the design of "Push-Pull" (Donor-

This guide details the synthesis, purification, and validation of DAMN-derived probes. Unlike generic protocols, we focus on overcoming common synthetic pitfalls (e.g., hydrolysis of the imine bond, solubility issues) and maximizing quantum efficiency through rational ligand design.

Key Mechanistic Advantages

-

ICT Modulation: The strong electron-withdrawing nitrile group facilitates Intramolecular Charge Transfer (ICT). Binding events that alter the electron density of the amino group drastically shift emission spectra.

-

ESIPT Capability: When coupled with salicylaldehyde derivatives, DAMN probes exhibit Excited-State Intramolecular Proton Transfer (ESIPT), enabling large Stokes shifts (>100 nm) that reduce self-absorption.

-

Isomerization Control: Free DAMN Schiff bases often exhibit weak fluorescence due to

isomerization and molecular rotation. Metal chelation "locks" the conformation, triggering a Chelation-Enhanced Fluorescence (CHEF) "Turn-On" response.

Strategic Synthesis Design

The synthesis of DAMN probes generally follows two divergent pathways depending on the target analyte and desired photophysics.

Pathway A: Schiff Base Formation (Reversible Coordination)

-

Target: Metal Ions (

, -

Mechanism:

bond formation.[2] -

Outcome: Flexible ligands that rigidify upon metal binding.

Pathway B: Pyrazine/Imidazole Cyclization (Rigid Scaffolds)

-

Target: Biothiols, Anions (

), or pH sensing. -

Mechanism: Condensation with 1,2-diketones or ortho-esters.

-

Outcome: Highly fluorescent, rigid heteroaromatic cores (Pyrazine-2,3-dicarbonitriles).

Figure 1: Divergent synthetic pathways for DAMN-based chemosensors. Pathway A yields flexible sensors for metal ions; Pathway B yields rigid fluorophores for anions/biomolecules.

Protocol 1: Synthesis of Salicylidene-DAMN (Al³⁺/Zn²⁺ Sensor)

This protocol synthesizes a "Turn-On" Schiff base sensor.[3][4][5] The presence of the phenolic hydroxyl group adjacent to the imine enables ESIPT, while the DAMN moiety acts as the signaling unit.

Materials

-

Precursor: 2,3-Diaminomaleonitrile (DAMN) (98%)

-

Reactant: Salicylaldehyde (or 2-hydroxy-1-naphthaldehyde for red-shifted emission)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology

-

Stoichiometry Setup:

-

Dissolve DAMN (108 mg, 1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Note: DAMN has limited solubility in cold ethanol. Mild heating (40°C) and sonication may be required to achieve a clear solution.

-

-

Addition of Electrophile:

-

Add Salicylaldehyde (122 mg, 1.0 mmol) dropwise to the stirring solution.

-

Critical: For a mono-substituted probe (asymmetric), use a strict 1:1 ratio. Excess aldehyde will lead to the bis-Schiff base (symmetric), which has lower solubility and different sensing properties.

-

-

Catalysis & Reflux:

-

Add 2-3 drops of glacial acetic acid.

-

Reflux the mixture at 80°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The product typically appears as a bright yellow/orange spot.

-

-

Isolation & Purification:

-

Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes to induce precipitation.

-

Filter the precipitate under vacuum.[3]

-

Wash: Wash the solid 3x with cold ethanol (5 mL) and 2x with diethyl ether to remove unreacted aldehyde.

-

Recrystallization: Recrystallize from hot ethanol if the melting point range is >2°C.

-

-

Yield: Expect 70–85% of a yellow crystalline solid.

Mechanistic Validation (Self-Check)

-

Solubility Check: The product should be soluble in DMSO, DMF, and MeCN, but insoluble in water.

-

Fluorescence Test: Dissolve a trace amount in MeCN. It should be weakly fluorescent (Yellow). Add a drop of

solution; the fluorescence should dramatically increase (Green/Blue) due to the inhibition of

Protocol 2: Synthesis of Pyrazine-Fused DAMN Derivatives

This protocol creates a rigid 2,3-dicyanopyrazine core. These derivatives are excellent for creating "Push-Pull" systems where the pyrazine acts as the electron acceptor.

Materials

-

Precursor: DAMN (1.0 mmol)

-

Reactant: Benzil (1.0 mmol) (or Phenanthrene-9,10-dione for extended conjugation)

-

Solvent: Methanol (MeOH) or Acetic Acid

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

Step-by-Step Methodology

-

Reaction Setup:

-

Combine DAMN (108 mg, 1.0 mmol) and Benzil (210 mg, 1.0 mmol) in 20 mL of Methanol.

-

Add p-TSA (17 mg, 0.1 mmol) as a catalyst.

-

-

Condensation:

-

Reflux at 65°C for 8–12 hours.

-

Observation: The solution will darken as the pyrazine ring forms.

-

-

Workup:

-

Evaporate the solvent under reduced pressure to 20% of the original volume.

-

Pour the residue into 50 mL of ice-cold water to precipitate the crude product.

-

Filter and wash with copious amounts of water to remove the acid catalyst.

-

-

Purification:

-

The crude product is often impure. Purify via silica gel column chromatography using a gradient of Hexane/DCM (Start 9:1

1:1).

-

Sensing Mechanism: Intramolecular Charge Transfer (ICT)

Unlike the Schiff base, this molecule is rigid. Sensing is achieved by functionalizing the phenyl rings of the benzil unit. If electron-donating groups (e.g.,

Characterization & Validation Standards

To ensure scientific integrity, synthesized probes must undergo the following validation assays.

Table 1: Standard Validation Assays

| Assay | Purpose | Experimental Condition | Acceptance Criteria |

| Job's Plot | Determine Stoichiometry | UV-Vis titration keeping total concentration constant ( | Maxima at 0.5 (1:1) or 0.33 (1:2). |

| Quantum Yield ( | Quantify Efficiency | Comparative method vs. Quinine Sulfate ( | |

| Selectivity Screen | Verify Specificity | Add interfering ions ( | Signal change < 5% vs. target analyte. |

| Reversibility | Reusability Check | Add chelator (EDTA) or counter-anion ( | Fluorescence returns to baseline. |

Sensing Mechanism Diagram (Al³⁺ Detection)

The following diagram illustrates the "Turn-On" mechanism for the Schiff base probe synthesized in Protocol 1.

Figure 2: Mechanism of Al³⁺ sensing. Chelation restricts molecular rotation (inhibiting non-radiative decay) and blocks Photoinduced Electron Transfer (PET), restoring fluorescence.

References

-

Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species. RSC Advances. [Link]

-

A diaminomaleonitrile based selective colorimetric chemosensor for copper(II) and fluoride ions. New Journal of Chemistry. [Link][6]

-

Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules. [Link][2]

-

Diaminomaleonitrile-based Fluorophores as Highly Selective Sensing Platform for Cu2+. Molecules. [Link]

-

A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Spectrochimica Acta Part A. [Link]

Sources

- 1. Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Zinc( ii ) ion detection and fluorescence emission properties of a diaminomaleonitrile-derived unsymmetrical Schiff base ligand - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03383G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

Application Notes & Protocols: 2,3-Diaminobut-2-enedinitrile as a Versatile Precursor for High-Nitrogen Energetic Materials

Introduction: The Role of Diaminomaleonitrile in Advanced Energetics

In the pursuit of next-generation energetic materials, the focus has increasingly shifted towards compounds rich in nitrogen. High-nitrogen materials offer significant advantages, including high heats of formation, increased density, and the generation of a large volume of gaseous products (primarily N₂) upon decomposition, which contributes to superior performance.[1][2] A key challenge in this field is the synthesis of molecules that balance high energy content with acceptable thermal stability and low sensitivity to external stimuli like impact and friction.

2,3-Diaminobut-2-enedinitrile, commonly known as diaminomaleonitrile (DAMN), has emerged as a uniquely valuable and versatile precursor in this endeavor.[3] As a tetramer of hydrogen cyanide (HCN)₄, this simple C₄H₄N₄ molecule is a compact, electron-rich building block.[4] Its structure, featuring a central carbon-carbon double bond flanked by two amino and two nitrile groups in a cis-configuration, provides a rich platform for a variety of cyclization and condensation reactions. This allows for the construction of diverse nitrogen-containing heterocyclic scaffolds, which form the core of many advanced energetic materials.[3][5][6]

This guide provides a detailed overview of the properties of DAMN, its strategic application in the synthesis of high-nitrogen heterocycles, and step-by-step protocols for the laboratory-scale synthesis of key energetic intermediates and final compounds.

Core Synthon Profile: 2,3-Diaminobut-2-enedinitrile (DAMN)

A thorough understanding of the starting material is paramount for both safety and synthetic success.

Physicochemical Properties

DAMN is typically a brown powder that is sensitive to prolonged exposure to air.[7] It has limited solubility in water but is soluble in various organic solvents.[7][8]

| Property | Value | Source |

| Formula | C₄H₄N₄ | [4] |

| Molar Mass | 108.104 g·mol⁻¹ | [4] |

| Appearance | Brown powder | [7][8] |

| Melting Point | 182-184 °C (359-363 °F) | [7] |

| Density | ~1.3 g/cm³ | [7] |

| Water Solubility | < 1 mg/mL | [7][8] |

Safety & Handling

Expertise & Experience Insight: DAMN is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] Its handling requires stringent safety protocols to mitigate exposure risks. Furthermore, as a precursor to energetic materials, all synthetic work should be conducted by trained personnel in a facility equipped for such research.

Core Safety Directives:

-

Ventilation: Always handle DAMN in a well-ventilated chemical fume hood.[7][9][10]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including impervious gloves (e.g., nitrile), chemical splash goggles, a face shield, and a lab coat.[7][9][10]

-

Dust Avoidance: Avoid the formation and inhalation of dust.[7][9] Use non-sparking tools for transfer.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9][11]

-

First Aid:

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[7]

Synthetic Pathways to High-Nitrogen Heterocycles

The strategic value of DAMN lies in its ability to serve as a scaffold for building various nitrogen-rich ring systems. The two amino groups and two nitrile groups provide multiple reactive sites for cyclization.

Caption: Synthetic pathways from DAMN to key high-nitrogen heterocycles.

Synthesis of Dicyanopyrazines

Causality Behind Experimental Choices: The reaction of DAMN with α-dicarbonyl compounds is a classic condensation reaction to form a pyrazine ring. The two amino groups of DAMN act as nucleophiles, attacking the two carbonyl carbons of the dicarbonyl compound. Subsequent dehydration leads to the stable, aromatic pyrazine ring. This is a highly reliable and high-yield pathway to functionalized pyrazines.[4]

Application: Dinitropyrazine derivatives are a known class of thermally stable explosives. The pyrazine core provides a robust scaffold for the introduction of energetic functional groups (e.g., -NO₂). For example, 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) is a well-known insensitive high explosive derived from a pyrazine scaffold.[12]

Synthesis of Triazines and Tetrazines

Causality Behind Experimental Choices: The synthesis of triazines and tetrazines from DAMN is more complex and often involves multi-step pathways. For 1,2,4,5-tetrazines, a common strategy involves the reaction of nitriles with hydrazine to form dihydrotetrazine intermediates, which are then oxidized.[13] While direct synthesis from DAMN is less common, its nitrile groups can be precursors to amidrazones, which are key intermediates in tetrazine synthesis.[14] Lewis acid catalysts can promote the formation of tetrazines by activating the nitrile groups toward nucleophilic attack by hydrazine.[14]

Application: The 1,2,4,5-tetrazine ring is exceptionally nitrogen-rich (68% nitrogen by mass in the parent ring) and possesses a highly positive heat of formation, making its derivatives potent energetic materials.[13] Compounds like 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) and 3,3′-azobis(6-amino-1,2,4,5-tetrazine) (DAAT) are notable examples.[1]

Experimental Protocols

Trustworthiness & Self-Validation: The following protocols are adapted from established literature and include checkpoints for validation. All operations must be performed behind a blast shield in a certified fume hood. All synthesized materials should be treated as potentially explosive and handled in minimal quantities.

Protocol 4.1: Synthesis of 2,3-Dicyanopyrazine

This protocol demonstrates the fundamental condensation reaction to form the pyrazine core from DAMN.

Caption: Workflow for the synthesis of 2,3-Dicyanopyrazine.

Methodology:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2,3-diaminobut-2-enedinitrile (DAMN) (1.08 g, 10 mmol) in 20 mL of ethanol.

-

While stirring at room temperature, add a 40% aqueous solution of glyoxal (1.45 g, 10 mmol) dropwise over 5 minutes.

-

Heat the mixture to reflux and maintain for 2 hours. The solution will typically turn a darker color.

-

Remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with two portions of cold ethanol (5 mL each).

-

Dry the product under vacuum to yield 2,3-dicyanopyrazine as a crystalline solid.

Self-Validation:

-

Expected Yield: 75-85%.

-

Appearance: Off-white to light yellow crystalline solid.

-

Characterization (FT-IR, cm⁻¹): Look for the characteristic C≡N stretch (~2230 cm⁻¹) and the absence of N-H stretches from the starting material (~3200-3400 cm⁻¹).

-

Characterization (¹H NMR): Expect a singlet in the aromatic region (~8.8-9.0 ppm) corresponding to the two equivalent pyrazine protons.

Protocol 4.2: Synthesis of 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT) (Illustrative Pathway)

This protocol outlines a representative synthesis of a high-nitrogen tetrazine, which typically starts from precursors like 3,6-bis(3,5-dimethylpyrazolyl)-1,2,4,5-tetrazine (BT), not directly from DAMN. However, it illustrates the principles involved in forming energetic tetrazines.

Methodology:

-

BT Synthesis: BT is first synthesized via established methods, often starting from hydrazine and other precursors.

-

Hydrazinolysis: Suspend BT (10 mmol) in acetonitrile (50 mL) in a round-bottom flask.

-

Add hydrazine hydrate (2 eq., 20 mmol) to the suspension.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change as the bright pink/red color of BT fades. The reaction is often open to the air, which facilitates the necessary oxidation.[1]

-

After stirring for 24 hours, the resulting yellow precipitate is collected by filtration.

-

The solid is washed with acetonitrile and then dried under vacuum to yield 3,6-dihydrazino-1,2,4,5-tetrazine (DHT).

Self-Validation:

-

Expected Yield: >90%.

-

Appearance: A bright yellow, poorly soluble solid.

-

Caution: DHT is a sensitive energetic material and must be handled with extreme care.

-

Characterization (DSC): Exhibits a sharp exotherm corresponding to its decomposition.

Performance Characteristics of DAMN-Derived Heterocycles

The ultimate utility of these compounds is defined by their energetic performance and sensitivity. The data below is illustrative of representative compounds from these families.

| Compound | Structure Family | Density (ρ) (g/cm³) | Heat of Formation (ΔHբ) (kJ/mol) | Detonation Velocity (D) (m/s) | Key Feature | Reference |

| TNT | Nitroaromatic | 1.65 | -67 | 6900 | Benchmark | [12] |

| RDX | Nitramine | 1.82 | +62 | 8795 | Benchmark | [2][15] |

| HMX | Nitramine | 1.91 | +74 | 9100 | Benchmark | [15] |

| LLM-105 | Pyrazine | 1.91 | -95 | 8470 | Insensitive | [12] |

| DAAT | Tetrazine | 1.84 | +862 | ~9000 (Calculated) | High Nitrogen | [1] |

| DHT Salts | Tetrazine | 1.7-1.9 | High, Positive | ~8500-9500 (Calculated) | High Performance | [1] |

Authoritative Grounding & Interpretation: As shown, heterocyclic compounds derived from pathways enabled by precursors like DAMN can lead to materials with performance characteristics rivaling or exceeding traditional explosives like TNT. Notably, tetrazine derivatives such as DAAT exhibit extremely high positive heats of formation, a direct result of their high nitrogen content, which translates to higher energy release upon detonation.[1] Pyrazine-based materials like LLM-105 demonstrate that this scaffold can be used to create highly insensitive materials, a critical goal for modern munitions safety.[12]

Conclusion

2,3-Diaminobut-2-enedinitrile (DAMN) is a powerful and versatile synthon in the field of high-nitrogen energetic materials. Its unique structure facilitates the efficient construction of key heterocyclic scaffolds, including pyrazines and precursors for triazines and tetrazines. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can leverage DAMN to develop novel materials with tailored properties, from highly powerful and nitrogen-rich compounds to remarkably insensitive explosives. The continued exploration of DAMN chemistry promises to be a fruitful avenue for advancing the next generation of energetic materials.

References

-

Deubel, D. V. (2004). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diaminomaleonitrile. PubChem Compound Database. Retrieved from [Link]

-

Eremets, M. I., et al. (n.d.). Synthesis of high-nitrogen energetic material. ResearchGate. Retrieved from [Link]

-

Aly, A. A., et al. (2012). Reaction of Amidrazones with Diaminomaleonitrile: Synthesis of 4-Amino-5-Iminopyrazoles. Retrieved from [Link]

-

Yang, J., et al. (2012). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. PMC. Retrieved from [Link]

-

Dabulewicz, J., et al. (2025, January 15). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI. Retrieved from [Link]

-

Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 187-204. Retrieved from [Link]

-

Sabate, N., et al. (n.d.). Synthesis and energetic properties of high-nitrogen substituted bishomocubanes. Journal of Materials Chemistry A. Retrieved from [Link]

-

Wikipedia. (n.d.). Diaminomaleonitrile. Retrieved from [Link]

-

Balaha, M., et al. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Zhang, J., et al. (n.d.). Synthesis of nitrogen-rich and thermostable energetic materials based on hetarenecarboxylic acids. Dalton Transactions. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Retrieved from [Link]

-

López-García, A., et al. (2024, September 24). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C═N-Based Polymers. ACS Omega. Retrieved from [Link]

-

López-García, A., et al. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. PMC. Retrieved from [Link]

-

Adolph, H. G. (n.d.). Synthesis of Energetic Materials. DTIC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

-

Gámez-Montaño, R., et al. (2014, July 10). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]

-

Shtaitz, Y. K., et al. (2024). Synthesis of 1,2,4-Triazolo[1,5-d][7][9][16]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. ResearchGate. Retrieved from [Link]

-

Koppes, W. M. (n.d.). Synthesis of Energetic Materials. DTIC. Retrieved from [Link]

-

Yin, P., et al. (2018, December 21). Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. PubMed. Retrieved from [Link]

-

Pagoria, P. F., et al. (2017, July 7). Synthetic studies of 2,6-Diamino-3,5- dinitropyrazine-1-oxide (LLM-105) from discovery to multi-kilogram scale. OSTI.gov. Retrieved from [Link]

-

Liu, Y., et al. (n.d.). Nitroimino as an energetic group in designing energetic materials for practical use, a tautomerism from nitroamino. Journal of Materials Chemistry A. Retrieved from [Link]

-

Singh, T. (n.d.). Review of some newly synthesized high energetic materials. Retrieved from [Link]

Sources

- 1. chemistry-chemists.com [chemistry-chemists.com]

- 2. Synthesis of nitrogen-rich and thermostable energetic materials based on hetarenecarboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Diaminomaleonitrile | C4H4N4 | CID 2723951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. msds_v1.clearsynth.com [msds_v1.clearsynth.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. cloudfront.zoro.com [cloudfront.zoro.com]

- 12. osti.gov [osti.gov]

- 13. mdpi.com [mdpi.com]

- 14. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jes.or.jp [jes.or.jp]

- 16. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Synthesis Techniques Involving 2,3-Diaminobut-2-enedinitrile (DAMN)

Executive Summary

2,3-Diaminobut-2-enedinitrile (DAMN), also known as diaminomaleonitrile, is a "privileged scaffold" precursor in medicinal chemistry. It serves as a dense functional hub for synthesizing purines, pyrazines, imidazoles, and porphyrazines—heterocycles ubiquitous in oncology and antiviral therapeutics.

While DAMN is widely used in solution-phase chemistry, its application in Solid-Phase Organic Synthesis (SPOS) presents unique challenges, primarily due to its weak nucleophilicity and tendency to self-polymerize (as an HCN tetramer). This guide details the "Inverse-Addition Strategy," where DAMN is applied as a solution-phase reagent to resin-bound electrophiles. This approach circumvents the difficulty of immobilizing DAMN directly while leveraging the purification advantages of SPOS.

Key Applications

-

Library Generation: Rapid synthesis of pyrazine-2,3-dicarbonitrile and imidazole-4,5-dicarbonitrile libraries.

-

Scaffold Hopping: Accessing purine mimetics for kinase inhibitor discovery.

-

Material Science: Creating resin-bound metal-chelating ligands.

Strategic Overview & Mechanism

The successful utilization of DAMN on solid support relies on two primary reaction pathways. The choice of pathway is dictated by the oxidation state of the resin-bound electrophile.

Pathway A: Pyrazine Synthesis (Condensation)

Reaction with resin-bound 1,2-dicarbonyls (diketones). This is the most robust application, yielding pyrazine-2,3-dicarbonitriles.

-

Mechanism: Double condensation (Schiff base formation) driven by aromatization.

-

Advantages: High atom economy; no oxidative step required during cyclization.

Pathway B: Imidazole Synthesis (Oxidative Cyclization)

Reaction with resin-bound aldehydes .

-

Mechanism: Formation of a mono-imine (Schiff base) followed by cyclization, typically requiring an external carbon source (e.g., orthoester) or oxidative conditions to close the imidazole ring.

Pathway Visualization

Figure 1: Strategic workflow for DAMN-mediated solid-phase synthesis. The pathway diverges based on the resin-bound electrophile.

Critical Experimental Considerations

Before initiating synthesis, the following parameters must be optimized to ensure reproducibility.

| Parameter | Recommendation | Rationale |

| Solvent System | DMF/MeOH (1:1) or n-Butanol | DAMN has poor solubility in non-polar solvents (DCM, Toluene). A protic co-solvent or polar aprotic solvent is required to dissolve DAMN while maintaining resin swelling. |

| Resin Choice | Wang or Rink Amide | PEG-grafted resins (e.g., TentaGel) are preferred for their superior swelling in polar solvents like MeOH/Water, which are often needed for DAMN solubility. |

| Temperature | < 80°C | DAMN is thermally unstable and can degrade into HCN oligomers (polymerization) at high temperatures. Keep reactions mild. |

| Catalysis | Acetic Acid (5-10%) or CAN | Weak acid catalysis promotes imine formation without hydrolyzing the resin linker. Cerium(IV) Ammonium Nitrate (CAN) is a proven catalyst for solution-phase DAMN condensation. |

| Safety | Cyanide Protocols | DAMN is an HCN tetramer.[1][2][3] Acidic hydrolysis or thermal decomposition can release HCN gas. Work in a well-ventilated fume hood with cyanide sensors. |

Detailed Protocols

Protocol A: Synthesis of Resin-Bound Pyrazine-2,3-dicarbonitriles

Target: Pyrazine libraries for kinase inhibition studies. Reference Basis: Adapted from solution-phase condensations (e.g., J. Org.[4] Chem. 1974, 39, 2341) to solid-phase.

Step 1: Preparation of Resin-Bound 1,2-Diketone